molecular formula C11H9N3S B186209 5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol CAS No. 172152-53-3

5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol

Cat. No. B186209
CAS RN: 172152-53-3
M. Wt: 215.28 g/mol
InChI Key: YYXGYVYKGRUILQ-UHFFFAOYSA-N
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Description

“5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrrole ring, which is a five-membered aromatic heterocycle, like imidazole .


Synthesis Analysis

The synthesis of “5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol” can be achieved by introducing an amino group at the 2-position of mercaptobenzimidazole, followed by a nucleophilic substitution reaction to add the pyrrole ring .


Molecular Structure Analysis

The molecular structure of “5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol” consists of an imidazole ring and a pyrrole ring. The imidazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

Antimicrobial Activity

This compound has been synthesized and evaluated for its antimicrobial properties. Studies have shown that derivatives of 5-(1H-Pyrrol-1-yl)-1H-benzimidazole-2-thiol exhibit broad-spectrum antibacterial and antifungal activities. The presence of the pyrrol-1-yl and mercaptobenzimidazole groups contribute to these properties, making it a potential candidate for developing new antimicrobial agents .

Enzyme Inhibition

Research indicates that certain derivatives of this compound can act as dual inhibitors of enoyl ACP reductase and dihydrofolate reductase (DHFR) enzymes. These enzymes are crucial in the fatty acid synthesis pathway and folate metabolism, respectively. Inhibiting them can lead to potent antibacterial and antitubercular effects, which is significant for treating resistant strains of bacteria .

Enhancement of Monoclonal Antibody Production

In biotechnological applications, specifically in the production of monoclonal antibodies, derivatives of 5-(1H-Pyrrol-1-yl)-1H-benzimidazole-2-thiol have shown to improve the cell-specific productivity in Chinese hamster ovary (CHO) cell cultures. This enhancement is attributed to the structural activity relationship of the compound, which could lead to more efficient industrial production of therapeutic antibodies .

Environmental Impact Studies

The reactivity of pyrrole-based compounds with ozone has been studied to understand their fate in ozonation processes. Since 5-(1H-Pyrrol-1-yl)-1H-benzimidazole-2-thiol contains a pyrrole moiety, it’s relevant to environmental science research, particularly in assessing the degradation of similar structures in biomolecules and micropollutants during water treatment .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of 5-(1H-Pyrrol-1-yl)-1H-benzimidazole-2-thiol derivatives with target enzymes. These studies help in understanding the binding efficiency and potential inhibitory effects of the compound, which is crucial for drug design and discovery processes .

ADMET Profiling

The compound’s derivatives have been subjected to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to evaluate their pharmacokinetic properties. Such studies are essential for predicting the safety and efficacy of the compound as a drug candidate before clinical trials .

Synthesis of New Heterocyclic Compounds

5-(1H-Pyrrol-1-yl)-1H-benzimidazole-2-thiol serves as a precursor in the synthesis of new heterocyclic compounds. Its versatile structure allows for various substitutions, leading to the creation of novel compounds with potential pharmaceutical applications .

Safety and Hazards

According to the Safety Data Sheets, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling “5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol”. Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit enzymes such asdihydrofolate reductase (DHFR) and enoyl-ACP reductase . These enzymes play crucial roles in the folic acid pathway and fatty acid synthesis respectively, which are essential for cell growth and replication.

Biochemical Pathways

The compound’s potential inhibition of DHFR and enoyl-ACP reductase would affect the folic acid pathway and fatty acid synthesis respectively . The folic acid pathway is crucial for the synthesis of nucleotides, while fatty acid synthesis is essential for the production of cell membranes. Disruption of these pathways could lead to inhibited cell growth and replication.

Result of Action

The inhibition of key enzymes by 5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol could lead to a decrease in cell growth and replication. This could potentially make the compound useful in situations where cell growth needs to be controlled, such as in the treatment of cancer or bacterial infections .

Action Environment

The action, efficacy, and stability of 5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and its interaction with target enzymes . Additionally, the presence of other compounds or drugs could potentially affect its efficacy through drug-drug interactions.

properties

IUPAC Name

5-pyrrol-1-yl-1,3-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c15-11-12-9-4-3-8(7-10(9)13-11)14-5-1-2-6-14/h1-7H,(H2,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXGYVYKGRUILQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC3=C(C=C2)NC(=S)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60614268
Record name 5-(1H-Pyrrol-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol

CAS RN

172152-53-3
Record name 5-(1H-Pyrrol-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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